2-Methoxyphenyl sulfamate
Description
Overview of the Sulfamate (B1201201) Functional Group in Organic Chemistry
The sulfamate functional group, characterized by the R-O-SO₂NH₂ structure, is an ester of sulfamic acid. It is a versatile moiety in organic chemistry, serving various roles in synthesis and medicinal chemistry. mdpi.comorganic-chemistry.org The sulfamate group can act as a directing group in C-H functionalization reactions and as an electrophile in cross-coupling reactions. acs.org Furthermore, sulfamate derivatives have been investigated for a wide range of biological activities, including as inhibitors of enzymes such as steroid sulfatase and carbonic anhydrases. The stability of the sulfamate anchor to nucleophiles, coupled with its susceptibility to acidic cleavage, has also made it a useful linker in solid-phase organic synthesis. mdpi.com
Historical Context of Sulfamate Ester Research
The exploration of sulfamate esters has evolved significantly over the years. Early research focused on their fundamental reactivity and synthesis. A notable development in the field was the use of the sulfamate functional group as an anchor for solid-phase organic synthesis, which allowed for the generation of libraries of biologically relevant molecules. sci-hub.sewikipedia.org In the realm of medicinal chemistry, the discovery in 1994 that estrone-3-O-sulfamate irreversibly inhibits steroid sulfatase (STS), a key enzyme in hormone-dependent cancer, marked a pivotal moment. This finding spurred extensive drug discovery programs centered on the aryl O-sulfamate pharmacophore, leading to the development of numerous steroidal and non-steroidal drug candidates for oncology and women's health. canada.cachemicalbook.com
Positioning of 2-Methoxyphenyl Sulfamate within Contemporary Chemical Research
This compound, also known as guaiacol (B22219) sulfamate, is an aryl sulfamate that combines the structural features of a sulfamate group with a guaiacol (2-methoxyphenol) moiety. Guaiacol itself is a naturally occurring phenolic compound found in wood smoke and is a precursor to various flavors and fragrances. canada.caplantaedb.com The presence of the methoxy (B1213986) group at the ortho position of the phenyl ring in this compound is expected to influence its electronic properties, reactivity, and biological activity compared to other substituted aryl sulfamates. Contemporary research on aryl sulfamates is often directed towards their potential as enzyme inhibitors and their utility in synthetic organic chemistry. acs.org While specific research on this compound is not as extensively documented as for some other analogues, its structural relationship to biologically active sulfamates and the accessibility of its precursor, guaiacol, make it a compound of significant interest for further investigation.
Scope and Academic Focus of the Research Outline
This article will provide a focused and detailed overview of the chemical aspects of this compound. The content will strictly adhere to the following sections: a discussion of the synthesis and characterization of this compound, including common synthetic routes and a detailed analysis of its physicochemical and spectroscopic properties. The information presented is based on established principles of organic chemistry and data from related compounds, providing a comprehensive academic profile of this specific chemical entity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
57651-00-0 |
|---|---|
Molecular Formula |
C7H9NO4S |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
(2-methoxyphenyl) sulfamate |
InChI |
InChI=1S/C7H9NO4S/c1-11-6-4-2-3-5-7(6)12-13(8,9)10/h2-5H,1H3,(H2,8,9,10) |
InChI Key |
SJQLKTNUZIPAPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OS(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxyphenyl Sulfamate and Analogues
Direct Sulfamation Approaches for Phenolic Precursors
Direct sulfamation methods involve the direct reaction of a phenolic hydroxyl group with a sulfamoylating agent. These are often the most straightforward approaches to synthesizing aryl sulfamates.
Reactions with Sulfur Trioxide and Chlorosulfonic Acid
The direct sulfation of phenols can be achieved using sulfur trioxide complexes or chlorosulfonic acid. While these methods are effective for creating sulfate (B86663) esters, their application for the direct formation of sulfamates is less common and often requires subsequent amination steps. researchgate.netnih.gov For instance, the reaction of a phenol (B47542) with a sulfur trioxide-amine complex, such as trimethylamine-sulfur trioxide (Me₃N·SO₃), can yield a sulfate intermediate. nih.gov This intermediate can then be further functionalized. The use of chlorosulfonic acid (ClSO₃H) also primarily leads to the formation of aryl sulfate esters. researchgate.net
A recent study demonstrated a one-pot sulfamation and thermal sulfonation reaction on aniline (B41778) and heterocyclic scaffolds with high conversions. researchgate.net This suggests the potential for developing similar one-pot strategies starting from phenolic precursors.
Sulfamoylation using Sulfamoyl Chlorides under Basic Conditions
A more direct and widely used method for the synthesis of aryl sulfamates is the reaction of a phenol with sulfamoyl chloride (H₂NSO₂Cl) in the presence of a base. researchgate.netgoogle.com This reaction directly installs the sulfamate (B1201201) group onto the phenolic oxygen.
The choice of solvent and base is crucial for the success of this reaction. Solvents like N,N-dimethylacetamide (DMA) and N-methylpyrrolidone (NMP) have been found to accelerate the sulfamoylation of hydroxyl groups, often providing the target sulfamates in high yields without the need for an external base. researchgate.netgoogle.com In some cases, using a slight excess of sulfamoyl chloride is sufficient to drive the reaction to completion. researchgate.net
Various bases can be employed, including triethylamine, 4-(dimethylamino)pyridine (DMAP), sodium hydride, and N-methylpyrrolidin-2-one. researchgate.net For instance, the sulfamoylation of certain tetrahydroisoquinoline derivatives has been successfully achieved using sulfamoyl chloride with either dimethylacetamide or 2,6-di-tert-butyl-4-methylpyridine (B104953) in dichloromethane. researchgate.net
It is important to note that sulfamoyl chloride is an unstable reagent. researchgate.net A safer method for its in situ generation involves the reaction of chlorosulfonyl isocyanate with formic acid in the presence of an amide catalyst. researchgate.netgoogle.com This approach has been utilized in the synthesis of various sulfamoylated compounds, including derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol. nih.gov
Table 1: Comparison of Direct Sulfamoylation Conditions
| Sulfamoylating Agent | Base/Solvent System | Key Features |
|---|---|---|
| Sulfamoyl chloride | N,N-Dimethylacetamide (DMA) | Accelerates reaction, can be used without a base. researchgate.netgoogle.com |
| Sulfamoyl chloride | N-Methylpyrrolidone (NMP) | Accelerates reaction, can be used without a base. google.com |
| Sulfamoyl chloride | 2,6-di-tert-butyl-4-methylpyridine / Dichloromethane | Alternative basic condition. researchgate.net |
| In situ generated sulfamoyl chloride | Anhydrous conditions | Avoids handling of unstable sulfamoyl chloride. nih.gov |
Advanced Synthetic Strategies for Aryl Sulfamate Esters
To overcome some of the limitations of direct sulfamation, such as the instability of sulfamoyl chloride and the need for harsh reaction conditions, several advanced synthetic strategies have been developed.
Utilization of Fluorosulfates in Sulfamate Synthesis
Aryl fluorosulfates have emerged as versatile intermediates for the synthesis of aryl sulfamates. scispace.comorganic-chemistry.org They can be prepared from phenols and sulfuryl fluoride (B91410) (SO₂F₂) or its precursors. sim2.be A key advantage of this method is the ability to generate SO₂F₂ gas ex situ, avoiding the direct handling of this hazardous reagent. sim2.be
The resulting aryl fluorosulfates can then be reacted with amines to yield the corresponding sulfamates. This approach offers a broad scope and can be used to synthesize sterically hindered sulfamates in excellent yields. scispace.com A catalytic method using 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives has been shown to effectively activate the S(VI)-F bond of fluorosulfates for amidation. scispace.com
Furthermore, a novel method for synthesizing N-acyl sulfamates involves the reaction of fluorosulfates with amides, providing a route that avoids the use of sulfamoyl chloride and chlorosulfonyl isocyanate. organic-chemistry.org This strategy has been applied to synthesize a wide range of N-acyl sulfamates, including those derived from bioactive compounds. organic-chemistry.org
Activation of Sulfamic Acid Salts via Triphenylphosphine (B44618) Ditriflate
A general and efficient method for the synthesis of N-substituted sulfamate esters involves the activation of sulfamic acid salts with triphenylphosphine ditriflate. acs.orgnih.govnih.gov This strategy proceeds in two main steps: first, the formation of a sulfamic acid salt from an amine and a sulfur trioxide complex, and second, the activation of this salt with triphenylphosphine ditriflate followed by nucleophilic attack by an alcohol or phenol. nih.gov
This method is particularly advantageous as it allows for the synthesis of a wide variety of sulfamate esters, including those with primary and secondary alkyl substituents on the nitrogen, which can be challenging to prepare using other methods. nih.gov The reaction generally proceeds in modest to excellent yields and is compatible with a range of functional groups on both the amine and the alcohol/phenol. nih.govnih.gov The sulfamic acid salts are often stable and easily handled, and the use of an ammonium (B1175870) cation can simplify isolation and improve solubility in subsequent reactions. nih.gov
Table 2: Synthesis of Sulfamate Esters via Activation of Sulfamic Acid Salts
| Amine Precursor | Alcohol/Phenol Nucleophile | Activating Agent | Resulting Sulfamate |
|---|---|---|---|
| Primary and secondary amines | Primary and secondary aliphatic alcohols | Triphenylphosphine ditriflate | N-Alkyl sulfamate esters nih.gov |
| Anilines | Phenols | Triphenylphosphine ditriflate | N-Aryl sulfamate esters nih.gov |
| Enantioenriched amines | Aliphatic alcohols | Triphenylphosphine ditriflate | Chiral N-substituted sulfamate esters nih.gov |
Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates
A novel catalytic approach for the sulfamoylation of alcohols utilizes electron-deficient aryl sulfamates as activated group transfer reagents. organic-chemistry.orgresearchgate.netnih.govacs.org This method employs a simple organic base, such as N-methylimidazole (NMI), as a catalyst and proceeds under mild conditions. organic-chemistry.orgnih.govacs.org
A key feature of this methodology is its high selectivity for primary alcohols over secondary alcohols. organic-chemistry.orgnih.govacs.org The aryl sulfamate donors, such as pentachlorophenyl sulfamate (PCPS) and pentafluorophenyl sulfamate (PFPS), are stable, crystalline solids that can be easily prepared on a large scale. organic-chemistry.org This method avoids the use of unstable and potentially explosive reagents like sulfamoyl chloride. organic-chemistry.org
Mechanistic studies suggest that the reaction proceeds through the deprotonation of the sulfamate donor, followed by the elimination of the phenol to generate an "aza-sulfene" (HNSO₂) intermediate, which is then trapped by the alcohol. organic-chemistry.orgresearchgate.net This catalytic system has been shown to be compatible with complex substrates, including polyols and natural products, enabling selective sulfamoylation. organic-chemistry.org
Synthesis from Azasulfene Precursors
A reliable method for the construction of sulfamate esters, including derivatives of 2-methoxyphenol, involves the use of N-H sulfamoyl fluorides (RNHSO₂F) as stable precursors to highly reactive azasulfene intermediates. thieme-connect.comresearchgate.net This approach circumvents the use of less stable reagents like sulfamoyl chloride. researchgate.net The process is facilitated by a base, such as potassium fluoride, which promotes the formation of the azasulfene intermediate under mild conditions. thieme-connect.comresearchgate.net This transient species is then efficiently trapped by a nucleophile, such as a phenol or an alcohol, to furnish the final sulfamate ester. thieme-connect.com
The reaction of phenethylsulfamoyl fluoride with 2-methoxyphenol serves as a specific example of this methodology. thieme-connect.com The synthesis is carried out in acetonitrile (B52724) (CH₃CN) with potassium fluoride as the base, yielding 2-methoxyphenyl phenethylsulfamate in good yield. thieme-connect.com This method is broadly applicable to a diverse range of phenols, alcohols, and sulfamoyl fluorides, demonstrating its utility in generating varied sulfamate structures. thieme-connect.com
Table 1: Synthesis of 2-Methoxyphenyl Phenethylsulfamate via Azasulfene Intermediate thieme-connect.com
| Phenol Substrate | Sulfamoyl Fluoride Precursor | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|
| 2-Methoxyphenol | Phenethylsulfamoyl fluoride | Potassium Fluoride (KF) | Acetonitrile (CH₃CN) | 2-Methoxyphenyl phenethylsulfamate | 79% |
The versatility of this strategy allows for the stepwise ligation of different amine and alcohol components, enabling the creation of cross-linked sulfamates from readily available starting materials. thieme-connect.com
Solid-Phase Organic Synthesis (SPOS) Applications for Sulfamate Derivatives
Solid-phase organic synthesis (SPOS) provides a powerful and efficient platform for the preparation of sulfamate derivatives, enabling the rapid generation of molecular libraries for screening purposes. cmu.eduacs.orgnih.gov This approach is compatible with various standard protecting group strategies, including Fmoc, Boc, and Alloc, which allows for the introduction of molecular diversity at different stages of the synthesis. acs.orgnih.gov
The sulfamate functional group itself has been developed as a novel anchor for linking molecules to a solid support during SPOS. cmu.edunih.gov In this strategy, a phenolic sulfamate is attached to a trityl chloride polystyrene resin in the presence of a base like diisopropylethylamine (DIPEA). cmu.edu This linkage has been shown to be stable under various reaction conditions commonly used in solid-phase synthesis. cmu.edu
A key advantage of the sulfamate anchor is its stability towards nucleophiles; for instance, an N-trityl aryl sulfamate derivative was found to be resistant to 20% piperidine (B6355638) in dichloromethane, the standard condition used for removing the Fmoc protecting group in peptide synthesis. cmu.edu This stability ensures the integrity of the linkage while allowing for chemical modifications on other parts of the molecule. cmu.edu
Cleavage from the resin can be achieved through two distinct pathways. Treatment with a mild acid, such as 1% trifluoroacetic acid (TFA), regenerates the free sulfamate derivative. cmu.edu Alternatively, treatment with a nucleophile can cleave the molecule to yield the corresponding phenol. cmu.edunih.govacs.org
Table 2: Loading and Cleavage of a Sulfamate Anchor on Trityl Resin cmu.edu
| Sulfamate Substrate | Support | Loading Conditions | Cleavage Method | Product Type |
|---|---|---|---|---|
| Phenolic Sulfamates | Trityl chloride polystyrene resin | 3 equiv. sulfamate, DIPEA, CH₂Cl₂ | Acidic (e.g., 1% TFA) | Free Sulfamate |
| Phenolic Sulfamates | Trityl chloride polystyrene resin | 3 equiv. sulfamate, DIPEA, CH₂Cl₂ | Nucleophilic | Phenol |
The dual-cleavage nature of the sulfamate linker has been exploited to develop sequential cleavage strategies for generating multiple, diversified libraries from a single synthetic workflow without splitting the resin. scispace.com This approach enhances efficiency in combinatorial chemistry. scispace.com
In a representative example, tyramine (B21549) sulfamate was anchored to a trityl chloride resin. scispace.com Two levels of molecular diversity were then introduced through sequential peptide coupling reactions. The first level involved coupling five different N-Fmoc protected amino acids, followed by Fmoc deprotection. scispace.com The second level of diversity was introduced by coupling five different carboxylic acids to the newly freed amine. scispace.com
This process resulted in a resin-bound library of 25 distinct compounds. A sequential cleavage protocol was then applied. First, a mild acidic treatment was used to cleave the molecules, yielding a library of phenol derivatives. scispace.com Subsequently, a second cleavage step was performed on the same resin batch to release the corresponding arylsulfamate derivatives. scispace.com This strategy effectively doubles the output of unique chemical entities from a single solid-phase synthesis. scispace.com
Chemical Reactivity and Mechanistic Investigations of 2 Methoxyphenyl Sulfamate Esters
Hydrolytic Stability and Mechanism of Aryl Sulfamates
The hydrolysis of aryl sulfamates is a fundamental process that has been the subject of detailed mechanistic investigation. The pathways for this degradation are highly dependent on the substitution pattern of the sulfamate (B1201201) nitrogen and the pH of the solution.
Uncatalyzed Hydrolysis Pathways (SN1 and SN2 at Sulfur)
The uncatalyzed hydrolysis of aryl sulfamates in alkaline solutions proceeds through mechanisms that differ from the analogous aryl sulfates. acs.org While aryl sulfate (B86663) monoanions are known to hydrolyze via a bimolecular nucleophilic substitution (SN2) mechanism, aryl sulfamate monoanions favor a dissociative, unimolecular (SN1) pathway. acs.orgacs.orgnih.gov This mechanistic divergence is attributed to the relative stability of the intermediates formed during the reaction. acs.orgacs.org
In the SN1 mechanism for aryl sulfamates, the reaction proceeds through the formation of a sulfonylamine intermediate (SO₂NH), which is significantly more stable than the sulfur trioxide (SO₃) intermediate that would be required for an SN1 pathway for aryl sulfates. acs.orgacs.orgnih.gov This intermediate is then rapidly captured by water to form sulfamic acid. researchgate.net In contrast, under acidic conditions (pH 2-5), studies on phenylsulfamate esters suggest an associative SN2(S) mechanism where a water molecule acts as a nucleophile, attacking the sulfur atom and leading to the cleavage of the S-O bond. researchgate.net In neutral to moderately alkaline solutions, a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism becomes dominant. researchgate.net
Proton-in-Flight Mechanism for Spontaneous Hydrolysis of N-H Containing Sulfamates
A particularly efficient pathway for the hydrolysis of sulfamates containing at least one N-H bond is the "proton-in-flight" mechanism. nih.govacs.org This process involves an intramolecular proton transfer from the sulfamate nitrogen to the oxygen atom of the aryloxy leaving group within the transition state. nih.govnih.gov This concerted proton transfer serves to neutralize the developing negative charge on the leaving group, thereby dramatically lowering the activation energy for S-O bond cleavage. nih.govacs.org
The impact of this mechanism is profound. Kinetic studies comparing N-methyl O-phenyl sulfamate (which has an N-H bond) with its N,N-dimethyl O-phenyl sulfamate counterpart (which does not) revealed a staggering rate acceleration of greater than 10¹¹-fold for the N-H containing compound at 25 °C. nih.gov This indicates that a single N-H group is sufficient to enable this highly efficient hydrolysis pathway, which is considered a novel mechanism for the spontaneous decomposition of neutral sulfamates. nih.govacs.org
Kinetic Studies and Brønsted Analysis of Sulfamate Hydrolysis
Kinetic studies provide quantitative insight into reaction mechanisms. Brønsted analysis, which correlates reaction rates with the pKₐ of the leaving group, is a powerful tool for probing the nature of the transition state. The Brønsted coefficient, βLG, quantifies the degree of negative charge buildup on the leaving group in the transition state.
For the spontaneous hydrolysis of O-aryl sulfamates (ArOSO₂NH₂) that proceed via the proton-in-flight mechanism, a small βLG value of -0.41 has been reported. nih.gov This indicates only a modest accumulation of negative charge on the aryloxy leaving group, which is consistent with the proton transfer neutralizing the charge as the S-O bond breaks. nih.gov Similar shallow Brønsted coefficients have been observed for other reactions involving proton transfer to a leaving group, such as the hydrolysis of aryl phosphate monoester monoanions (βLG = -0.27). nih.gov For comparison, the uncatalyzed hydrolysis of aryl sulfates, which proceed via an SN2 mechanism, shows a much larger βLG value of -1.81, indicating significant charge development on the leaving group in the transition state. nih.gov
| Compound Type | Proposed Mechanism | Brønsted Coefficient (βLG) | Interpretation |
|---|---|---|---|
| O-Aryl Sulfamates (N-H containing) | Proton-in-Flight | -0.41 nih.gov | Modest negative charge on leaving group in TS; consistent with intramolecular proton transfer. |
| Aryl Sulfates (uncatalyzed) | SN2 | -1.81 nih.gov | Significant negative charge on leaving group in TS. |
| Zwitterionic N-Alkyl Sulfamates | SN2-like | -1.16 nih.gov | Substantial S-N bond cleavage and charge development on the amine leaving group in the TS. |
Directed C-H Functionalization Mediated by Aryl Sulfamates
Beyond their hydrolysis, sulfamate esters have emerged as powerful functional groups in synthetic organic chemistry. They can act as directing groups, enabling the selective functionalization of otherwise inert C-H bonds. duke.edu This strategy avoids the need for pre-functionalized starting materials and offers a more atom-economical approach to complex molecule synthesis. sigmaaldrich.com
Application of Sulfamate Esters as Directing Groups for Site-Selective Functionalization
A directing group operates by coordinating to a metal catalyst and positioning it in close proximity to a specific C-H bond within the substrate, leading to selective activation at that site. sigmaaldrich.comthieme-connect.de Sulfamate esters, often derived from alcohols, are attractive as directing moieties because of the prevalence of hydroxyl groups in organic molecules. nih.govresearchgate.net They can guide a variety of transformations, including cross-coupling reactions and halogenations, to specific positions that are determined by the geometry of the transient metallacycle formed during the reaction. nih.govrsc.org This approach has been successfully applied to achieve functionalization at ortho, meta, and even distal positions, depending on the design of the directing group and reaction conditions. researchgate.netnih.gov
Radical-Mediated Hydrogen-Atom Transfer (HAT) Processes Guided by Sulfamate Esters
A particularly innovative use of sulfamate esters is in guiding radical-mediated reactions. nih.gov These processes typically involve the generation of a nitrogen-centered radical from the sulfamate ester, often through a light-initiated process. nih.gov This highly reactive sulfamyl radical intermediate can then selectively abstract a hydrogen atom from a specific C-H bond within the same molecule. researchgate.net
This intramolecular hydrogen-atom transfer (HAT) is often highly regioselective, favoring the formation of a six-membered ring transition state. nih.gov Consequently, sulfamate esters preferentially mediate 1,6-HAT processes, leading to the formation of a carbon-centered radical at the γ-position relative to the original alcohol. nih.govnih.govnih.gov This carbon radical can then be trapped by a variety of reagents, enabling the guided installation of new functional groups, such as chlorine atoms, at primary, secondary, or tertiary centers with high and predictable selectivity. nih.govresearchgate.net This strategy provides a powerful platform for the late-stage functionalization of complex molecules. nih.gov
| Reaction Type | Key Intermediate | Typical HAT Process | Position of Functionalization | Example Transformation |
|---|---|---|---|---|
| Radical Chlorination | Nitrogen-centered radical nih.govnih.gov | 1,6-HAT nih.govnih.govnih.gov | γ-C(sp³)–H nih.govnih.gov | γ-Chloroalkanes from alcohols nih.gov |
| Radical Alkylation (Giese Reaction) | Sulfamyl radical | 1,6-HAT researchgate.net | γ-C(sp³)–H | Alkylation with Michael acceptors acs.org |
| C-H Arylation | Organometallic intermediate | N/A (Directed Metallation) | Ortho-C(sp²)–H | Suzuki-Miyaura type cross-coupling nih.gov |
Selective Aliphatic C-H Chlorination via Sulfamate-Masked Alcohols
A general strategy for the functionalization of aliphatic γ-C(sp³)–H guided by a masked alcohol has been developed. nih.govnih.gov Sulfamate esters, derived from alcohols, can direct the selective chlorination of these C-H bonds. nih.gov This process is initiated by light and proceeds through a radical chain-propagation mechanism. nih.govnih.gov
The key step involves a 1,6-hydrogen-atom transfer (HAT) mediated by nitrogen-centered radicals derived from the sulfamate ester. nih.govnih.gov This approach allows for the installation of chlorine atoms at primary, secondary, and tertiary carbon centers. nih.govnih.gov The reaction is compatible with various functional groups, including protected amino alcohols and heteroaromatic moieties. nih.gov
| Substrate Type | Product | Yield (%) | Reference |
| N-protected amino alcohol | Chlorinated N-protected amino alcohol | 82 | nih.gov |
This method provides a predictable way to achieve site-selective chlorination of unactivated C(sp³)–H bonds, which are typically challenging to functionalize due to their high bond dissociation energies. nih.gov
Cross-Coupling Reactions of Aryl Sulfamates
Aryl sulfamates have emerged as versatile electrophiles in cross-coupling reactions, serving as effective substitutes for aryl halides. nih.govnih.gov They are stable, easy to prepare, and can be used as directing groups for C-H functionalization before the coupling reaction. nih.govnih.govnih.gov
Palladium-Catalyzed Amination (C-N Coupling) of Aryl Sulfamates
While nickel catalysis has been more common for the amination of aryl sulfamates, a palladium-based catalyst system has been developed with a broad scope for this transformation. nih.govnih.govacs.org This protocol utilizes an N-methyl-2-aminobiphenyl palladacycle supported by the PCyp₂ArXyl2 ligand. nih.govnih.gov
This palladium-catalyzed amination accommodates a wide variety of nitrogen nucleophiles. nih.govacs.org The reaction conditions typically involve the aryl sulfamate, the amine, a base such as sodium tert-butoxide (NaOtBu), and the palladium precatalyst in a suitable solvent at elevated temperatures. nih.gov A mixture of polar protic solvents, like tBuOH:H₂O, has been found to be crucial for achieving high conversions. nih.govacs.org
The scope of compatible N-nucleophiles includes:
Primary and secondary alkyl amines nih.govacs.org
Heteroaryl amines nih.govacs.org
Both cyclic and acyclic secondary amines are suitable substrates for this reaction. nih.gov Even challenging substrates like primary amides, which can be problematic in Pd-catalyzed C-N couplings due to their lower nucleophilicity and tendency to form stable amidate complexes, can be successfully coupled. nih.gov
Computational studies, specifically Density Functional Theory (DFT) calculations, have provided insight into the mechanism of the palladium-catalyzed amination of aryl sulfamates. nih.govnih.govresearchgate.net The oxidative addition of the aryl sulfamate to the Pd(0) catalyst is the rate-determining step of the reaction. nih.govnih.govresearchgate.net
The catalytic cycle is understood to proceed through three main steps:
Oxidative Addition: The aryl sulfamate adds to the palladium center.
Ligand Exchange: The amine coordinates to the palladium complex and is subsequently deprotonated.
Reductive Elimination: The C-N bond is formed, and the product is released from the catalyst. nih.gov
In polar protic solvents, the reaction is believed to proceed through a cationic pathway. nih.govnih.govacs.org After the oxidative addition, the sulfamate anion dissociates from the palladium intermediate, forming a T-shaped cationic complex. nih.gov This charge separation is facilitated by the polar solvent environment. nih.gov
Nickel-Catalyzed C-N Coupling of Aryl Sulfamates
Nickel-catalyzed amination reactions of aryl sulfamates provide a powerful method for constructing C-N bonds. nih.govorganic-chemistry.org These reactions are particularly useful for assembling polysubstituted aryl amines, which are common motifs in pharmaceuticals and other functional molecules. nih.gov
A notable system for this transformation involves a nickel complex derived from 1,1'-bis(diphenylphosphino)ferrocene (dppf) with sodium tert-butoxide as the base. organic-chemistry.org This catalytic system has proven effective for challenging aminations of aryl sulfamates. organic-chemistry.org The scope of this reaction is broad with respect to both the aryl sulfamate and the amine coupling partner. nih.gov
This methodology has been applied to the concise synthesis of the antibacterial drug linezolid. nih.gov Furthermore, nickel-catalyzed protocols can be extended to include other nitrogen-based nucleophiles and have shown compatibility with a range of functional groups. researchgate.net
Suzuki-Miyaura Coupling of Aryl Sulfamates
Aryl sulfamates are also effective electrophiles in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. Both palladium and nickel catalysts have been successfully employed for this transformation.
Nickel-Catalyzed Suzuki-Miyaura Coupling: Nickel catalysts, such as NiCl₂(dppp), are highly active and allow for the effective coupling of aryl sulfamates with arylboronic acids. researchgate.net This method is advantageous due to the use of a base-metal catalyst and often proceeds with low catalyst loadings. researchgate.netchemrxiv.org Temperature-controlled mechanochemistry has also been utilized to enable the nickel-catalyzed Suzuki-Miyaura coupling of aryl sulfamates in the absence of bulk solvent. chemrxiv.org Microwave heating has been shown to significantly reduce reaction times for these couplings. organic-chemistry.org
Palladium-Catalyzed Suzuki-Miyaura Coupling: While initially less common than nickel-based systems, palladium catalysts for the Suzuki-Miyaura coupling of aryl sulfamates have been developed. nih.gov N-heterocyclic carbene (NHC)-palladium(II) complexes have demonstrated efficient catalytic activity for the coupling of aryl sulfamates with arylboronic acids and potassium phenyltrifluoroborate. researchgate.netrsc.org More recently, a precatalyst has been discovered that facilitates the first palladium-catalyzed Suzuki-Miyaura reactions of aryl sulfamates at room temperature. nih.gov
| Catalyst System | Coupling Partners | Key Features | Reference(s) |
| NiCl₂(dppp) | Aryl sulfamates and arylboronic acids | Highly active, low catalyst loading | researchgate.net |
| NHC-Pd(II) complexes | Aryl sulfamates and arylboronic acids/potassium phenyltrifluoroborate | Phosphine-free conditions | researchgate.netrsc.org |
| Pd precatalyst | Aryl sulfamates and arylboronic acids | Room temperature reaction | nih.gov |
Intramolecular Cyclization Reactions Involving Sulfamate Esters
Intramolecular cyclization reactions involving sulfamate esters represent a powerful strategy for the synthesis of nitrogen-containing heterocyclic compounds. These reactions leverage the nucleophilicity of the sulfamate nitrogen and its ability to participate in various metal-catalyzed and radical-mediated processes.
Oxidative C-H Amination with Dirhodium Catalysts
The intramolecular C-H amination of sulfamate esters catalyzed by dinuclear rhodium(II) complexes is a significant method for constructing carbon-nitrogen bonds. This reaction typically employs an oxidant, such as a diacyloxyiodobenzene, to generate a reactive rhodium-nitrene intermediate. This intermediate can then insert into a C-H bond, leading to the formation of a cyclic product.
Mechanistic studies, including density functional theory (DFT) computations, have provided detailed insights into this process. The reaction catalyzed by Rh₂(II,II) catalysts is believed to commence with the oxidation of the rhodium dimer to a triplet mixed-valent Rh₂(II,III)-nitrene radical. nih.gov This species is primed for radical hydrogen atom abstraction. nih.gov Depending on the specific rhodium catalyst used, the subsequent steps can vary. For instance, with Rh₂(formate)₄, a direct C-H bond insertion is proposed, facilitated by a minimum-energy crossing point between singlet and triplet potential energy surfaces. nih.gov In contrast, with Rh₂(N-methylformamide)₄, the reaction proceeds through a two-step mechanism involving intramolecular hydrogen abstraction on the triplet profile to form a diradical intermediate, followed by C-N bond formation via intersystem crossing. nih.gov
The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the cyclization. For example, Rh₂(oct)₄ and Rh₂(esp)₂ have been shown to be effective catalysts for the oxidative cyclization of certain sulfamate esters. nih.gov The reaction is also sensitive to the solvent, with benzene and ethyl acetate often being optimal choices. nih.gov
Table 1: Selected Examples of Dirhodium-Catalyzed Oxidative C-H Amination of Sulfamate Esters
| Substrate | Catalyst | Oxidant | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Phenylpropylsulfamate ester | Rh₂(formate)₄ | PhI(OAc)₂ | Cyclic sulfamate | - | nih.gov |
| 3-Phenylpropylsulfamate ester | Rh₂(N-methylformamide)₄ | PhI(OAc)₂ | Cyclic sulfamate | - | nih.gov |
| N-Alkylhydroxylamine-derived sulfamate | Rh₂(oct)₄ | PhI(OAc)₂ | Oxathiadiazinane | High | nih.gov |
| N-Alkylhydroxylamine-derived sulfamate | Rh₂(esp)₂ | PhI(OAc)₂ | Oxathiadiazinane | High | nih.gov |
Note: Specific yield data was not provided in the cited abstract for the first two entries.
Metal-Mediated Hoffman-Löffler Freytag Type Reactions and N-Centered Radical Intermediates
An alternative approach to the intramolecular C-H amination of sulfamate esters involves a metal-mediated Hoffman-Löffler-Freytag (HLF) type reaction. This process is distinct from the dirhodium-catalyzed reactions that utilize hypervalent iodine oxidants and is thought to proceed through N-centered radical intermediates. nih.govthieme-connect.de
In this reaction, common halogenating agents like sodium hypochlorite (NaOCl) can be used as the terminal oxidant in combination with a rhodium catalyst, such as Rh₂(oct)₄. nih.gov The proposed mechanism begins with the N-halogenation of the sulfamate ester. nih.gov Subsequent metal- or light-promoted decomposition of this N-halo intermediate generates an N-centered radical. nih.gov This radical species can then abstract a hydrogen atom from a C-H bond, typically a benzylic or tertiary position, to form a carbon-centered radical. nih.govthieme-connect.de This is followed by benzylic halogenation and an intramolecular Sₙ2 displacement to yield the cyclic oxathiazinane product. nih.gov
Evidence for this radical mechanism includes the observation that various metal complexes, and even ambient light, can promote the reaction, suggesting a pathway that does not strictly rely on the formation of a metal-nitrene intermediate. nih.gov The reaction favors the oxidation of benzylic over tertiary C-H bonds, which is consistent with a radical-based process. thieme-connect.de
Table 2: Metal-Mediated Hoffman-Löffler-Freytag Type Cyclization of a Sulfamate Ester
| Substrate | Catalyst | Oxidant | Conditions | Product | Conversion (%) | Reference |
|---|---|---|---|---|---|---|
| Sulfamate 1 | Rh₂(oct)₄ | NaOCl | CH₂Cl₂-Na₂HPO₄ (aq) | Oxathiazinane 7 | High | nih.gov |
| Sulfamate 1 | None | Ambient Light | - | Oxathiazinane 7 | Modest | nih.gov |
| Sulfamate 1 | ZnCl₂ | Ambient Light | - | Oxathiazinane 7 | 100 | nih.gov |
Note: Specific substrate and product structures are denoted as 1 and 7 in the source material.
Sulfamate-Tethered Aza-Michael Cyclizations
The intramolecular aza-Michael cyclization of sulfamates tethered to α,β-unsaturated esters, thioesters, amides, and nitriles provides a powerful method for constructing new C-N bonds and forming valuable heterocyclic intermediates. nih.govresearchgate.netnih.gov This reaction is typically promoted by a catalytic amount of a suitable base and is known for its operational simplicity, often being performable open to the air. nih.govacs.org
The sulfamate tether serves as a versatile N-nucleophile that adds to the β-position of the Michael acceptor in a 1,4-addition fashion. nih.gov This intramolecular approach offers advantages in terms of regioselectivity and stereoselectivity compared to intermolecular aza-Michael additions. nih.gov
A key feature of sulfamate-tethered aza-Michael cyclizations is their excellent diastereoselectivity, in many cases furnishing a single diastereomer of the product. nih.gov The reaction demonstrates broad functional group tolerance, accommodating moieties such as TBS, methyl, and benzyl ethers. nih.gov In addition to sulfamates derived from alcohols, sulfamides derived from amines are also compatible with the reaction conditions, leading to the formation of 1,3-diamine products. nih.gov
The reaction conditions can be optimized by screening different bases and solvents. While biphasic basic conditions have shown some success, switching to bases like tetrabutylammonium fluoride (B91410) (TBAF) or 1,1,3,3-tetramethylguanidine (TMG) in solvents such as dichloromethane (CH₂Cl₂) or chlorobenzene (PhCl) often leads to improved results. chemrxiv.org The reaction can be performed with catalytic amounts of TMG, although this may require longer reaction times. chemrxiv.org
The synthetic utility of this methodology has been highlighted in the preparation of complex molecules, such as a derivative of the antibiotic (-)-negamycin. nih.govnih.gov In a key step of this synthesis, a sulfamate-tethered aza-Michael cyclization was used to convert a linear precursor into a cyclic oxathiazinane with good yield and high diastereoselectivity (>20:1). nih.gov The resulting oxathiazinane is a valuable chiral synthon that can be further elaborated. For instance, after N-protection, the oxathiazinane ring can be opened to reveal a functionalized amino alcohol derivative, demonstrating the role of the sulfamate as a versatile tether that can be productively manipulated after the cyclization event. nih.gov
Table 3: Examples of Sulfamate-Tethered Aza-Michael Cyclizations
| Substrate Type | Base | Solvent | Product | Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| Sulfamate with α,β-unsaturated ester | TMG (catalytic) | CH₂Cl₂ or PhCl | Oxathiazinane | Excellent | nih.govchemrxiv.org |
| Sulfamide with α,β-unsaturated ester | TMG (catalytic) | CH₂Cl₂ or PhCl | 1,3-Diamine derivative | Excellent | nih.gov |
| Sulfamate with α,β-unsaturated thioester | TMG (catalytic) | CH₂Cl₂ or PhCl | Thiazinane derivative | Excellent | nih.govacs.org |
| Sulfamate with α,β-unsaturated amide | TMG (catalytic) | CH₂Cl₂ or PhCl | Piperidinone derivative | Excellent | nih.govresearchgate.net |
| Sulfamate with α,β-unsaturated nitrile | TMG (catalytic) | CH₂Cl₂ or PhCl | Aminonitrile derivative | Excellent | nih.govchemrxiv.org |
Electrophilic Aromatic Substitutions Involving Sulfamates
Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. libretexts.orgmasterorganicchemistry.com While the sulfamate group itself is not a common electrophile in EAS, the principles of this reaction type are relevant to the broader chemistry of aromatic compounds, including those containing sulfamate moieties.
One of the key EAS reactions is aromatic sulfonation, where a sulfonic acid group (-SO₃H) is introduced onto an aromatic ring. wikipedia.orgmasterorganicchemistry.com This is typically achieved by heating the aromatic compound with sulfuric acid. wikipedia.org The actual electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form. wikipedia.orgyoutube.com This reaction is reversible, with sulfonation occurring in concentrated acid and desulfonation in dilute, hot aqueous acid. wikipedia.org This reversibility can be exploited to use the sulfonate group as a protecting or directing group in multi-step syntheses. wikipedia.org
While direct electrophilic aromatic substitution by a sulfamate group is not a standard transformation, aromatic rings within sulfamate-containing molecules can undergo EAS reactions. The sulfamate group, being electron-withdrawing, would be expected to be a deactivating group and a meta-director for electrophilic attack on an attached aromatic ring.
Conversely, the nitrogen atom of a sulfamate can act as a nucleophile. While not an EAS reaction in the traditional sense of substituting a hydrogen on an aromatic ring, the principles of electrophilicity and nucleophilicity that govern EAS are central to many of the reactions of sulfamates, such as the aza-Michael additions discussed previously. nih.gov
Table 4: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile | Reagents | Product |
|---|---|---|---|
| Halogenation | X⁺ | X₂, Lewis Acid (e.g., FeX₃) | Aryl halide |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Nitroarene |
| Sulfonation | SO₃ or HSO₃⁺ | H₂SO₄, SO₃ | Aryl sulfonic acid |
| Friedel-Crafts Alkylation | R⁺ | R-X, Lewis Acid (e.g., AlCl₃) | Alkylarene |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, Lewis Acid (e.g., AlCl₃) | Aryl ketone |
This table provides a general overview of key electrophilic aromatic substitution reactions for context.
Nucleophilic Substitution Reactions of the Sulfamate Group
The sulfamate group of 2-methoxyphenyl sulfamate and related aryl sulfamates serves as a versatile leaving group in various nucleophilic substitution reactions. This reactivity allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds at the aromatic ring, making aryl sulfamates valuable substrates in organic synthesis. The nature of the nucleophile, catalyst, and reaction conditions significantly influences the outcome and efficiency of these transformations.
Detailed Research Findings
Recent research has demonstrated the utility of aryl sulfamates, including derivatives like this compound, as electrophilic partners in cross-coupling reactions. These reactions often proceed via the cleavage of the C(aryl)-O bond, facilitated by a transition metal catalyst.
Nitrogen Nucleophiles: A significant advancement in this area is the development of a palladium-catalyzed amination of aryl sulfamates. acs.org A study utilizing a palladium phosphine complex has shown that a wide array of nitrogen nucleophiles can be coupled with aryl sulfamates. acs.org This methodology is applicable to anilines, primary and secondary alkyl amines, heteroaryl amines, N-heterocycles, and primary amides. The reaction is tolerant of various functional groups on both the aryl sulfamate and the amine. For instance, the coupling of naphthalen-2-yl sulfamate with various N-heterocycles like pyrrole, pyrazole, and carbazole resulted in moderate to high yields of the corresponding N-arylated products. acs.org
Carbon Nucleophiles: The formation of C-C bonds using aryl sulfamates as electrophiles has also been explored. Iron-catalyzed alkylation reactions of aryl sulfamates with alkyl Grignard reagents have been reported to form sp²-sp³ carbon-carbon bonds in synthetically useful yields. This method is applicable to a range of substrates, including electron-rich arenes and heterocycles. Nickel-catalyzed Suzuki-Miyaura coupling reactions of aryl sulfamates with arylboronic acids have also been successfully developed, providing a route to biaryl compounds. nih.govnih.gov This transformation is significant as the sulfamate group can act as a directing group for ortho-metalation prior to the cross-coupling reaction. nih.gov
Oxygen Nucleophiles: While less common, the cleavage of the C(aryl)-O bond in aryl sulfamates can also be achieved with oxygen nucleophiles, typically under transition-metal catalysis. The principles of such transformations can be inferred from related reactions of other phenol (B47542) derivatives. For example, the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, demonstrates the nucleophilic character of alkoxides. In the context of aryl sulfamates, a transition metal catalyst would be required to activate the relatively inert C-O bond for substitution to occur with an oxygen nucleophile like a phenoxide or methoxide.
The following interactive table summarizes the results of palladium-catalyzed amination of various aryl sulfamates with different nitrogen nucleophiles, showcasing the scope and efficiency of this transformation.
| Aryl Sulfamate | Nitrogen Nucleophile | Product | Yield (%) |
|---|---|---|---|
| Naphthalen-2-yl sulfamate | Pyrrole | 2-(1H-pyrrol-1-yl)naphthalene | 75 |
| Naphthalen-2-yl sulfamate | Pyrazole | 2-(1H-pyrazol-1-yl)naphthalene | 80 |
| Naphthalen-2-yl sulfamate | Carbazole | 9-(naphthalen-2-yl)-9H-carbazole | 92 |
| Naphthalen-2-yl sulfamate | Indole | 1-(naphthalen-2-yl)-1H-indole | 85 |
| Naphthalen-2-yl sulfamate | Aniline (B41778) | N-phenylnaphthalen-2-amine | 95 |
| Phenyl sulfamate | Aniline | Diphenylamine | 40 |
Mechanistic Investigations
Mechanistic studies, particularly using Density Functional Theory (DFT) calculations, have provided valuable insights into the palladium-catalyzed amination of aryl sulfamates. The catalytic cycle is generally understood to involve three key steps: oxidative addition, ligand exchange (amine coordination and deprotonation), and reductive elimination. acs.org
Computational studies on the amination of naphthalen-1-yl dimethylsulfamate with aniline, catalyzed by a palladium complex, have indicated that the oxidative addition of the aryl sulfamate to the Pd(0) center is the rate-determining step of the reaction. acs.org In polar protic solvents, the reaction is proposed to proceed through a cationic pathway. acs.org
The nature of the sulfamate group, being a robust leaving group under these catalytic conditions, is crucial for the success of the reaction. Its stability allows for its use as a directing group in other synthetic transformations prior to the nucleophilic substitution step. The choice of ligand on the palladium catalyst also plays a critical role in the efficiency of the C-N bond formation, with bulky phosphine ligands often favoring the desired coupling.
For nickel-catalyzed Suzuki-Miyaura couplings, computational studies suggest that the oxidative addition of the aryl sulfamate to the nickel center proceeds via a five-centered transition state, leading to the selective cleavage of the Ar-O bond. nih.gov The formation of Ni(I) species has been identified as being detrimental to the catalytic cycle, which is proposed to proceed via a Ni(0)/Ni(II) pathway.
Catalytic Systems for Sulfamate Transformations
Palladium-Based Catalysis in Aryl Sulfamate (B1201201) Amination
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the formation of carbon-nitrogen (C-N) bonds. While traditionally applied to aryl halides and triflates, recent advancements have extended this methodology to include aryl sulfamates as viable electrophilic partners. This development is significant as aryl sulfamates can be readily prepared from phenols and can serve as directing groups for other transformations prior to the coupling reaction.
A notable development in this area is the use of a palladium-based catalyst with a specific phosphine ligand for the broad-scope amination of aryl sulfamates acs.org. Research has shown that an N-methyl-2-aminobiphenyl palladacycle supported by the PCyp₂ArXyl2 ligand is highly effective in catalyzing the C-N coupling of aryl sulfamates with a wide range of nitrogen nucleophiles. This includes anilines, primary and secondary alkyl amines, heteroaryl amines, N-heterocycles, and primary amides acs.org.
The catalytic cycle for this transformation is understood to follow the general mechanism of Buchwald-Hartwig amination, which involves three key steps: oxidative addition, ligand exchange with the amine followed by deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst acs.orgyoutube.com. Computational studies, specifically Density Functional Theory (DFT) calculations, have indicated that the oxidative addition of the aryl sulfamate to the palladium(0) complex is the rate-determining step in this process acs.org. The reaction is often carried out in a mixture of polar protic solvents, such as tBuOH:H₂O, which has been found to be crucial for achieving high conversion rates acs.org. The use of a suitable base, such as sodium tert-butoxide (NaOtBu), is also essential for the deprotonation of the amine and the palladium-amine complex during the catalytic cycle acs.orgacs.org.
While studies have not focused exclusively on 2-methoxyphenyl sulfamate, the broad substrate scope of these palladium-catalyzed aminations suggests its applicability. The presence of the ortho-methoxy group may influence the electronic and steric properties of the substrate, potentially affecting the rate of oxidative addition. However, the robustness of modern palladium catalysts, particularly those with bulky and electron-rich phosphine ligands, often allows for the successful coupling of a wide variety of substituted aryl sulfonates youtube.comresearchgate.net.
Below is a table summarizing the scope of a palladium-catalyzed amination of various aryl sulfamates, demonstrating the versatility of the catalytic system.
| Aryl Sulfamate | Amine | Product | Yield (%) |
| Naphthalen-2-yl dimethylsulfamate | Aniline (B41778) | N-phenylnaphthalen-2-amine | 95 |
| Phenyl dimethylsulfamate | Morpholine | 4-phenylmorpholine | 85 |
| 4-tert-butylphenyl dimethylsulfamate | Benzylamine | N-benzyl-4-tert-butylaniline | 78 |
| Naphthalen-1-yl dimethylsulfamate | Pyrrolidine | 1-(naphthalen-1-yl)pyrrolidine | 92 |
Rhodium-Catalyzed Intramolecular C-H Amination
Rhodium catalysts are particularly effective in promoting intramolecular C-H amination reactions of sulfamate esters, leading to the formation of valuable heterocyclic compounds. These reactions proceed via the in situ generation of a rhodium-nitrene intermediate, which then inserts into a C-H bond. This methodology provides a direct and atom-economical way to construct cyclic amines.
A significant advancement in this field is the development of chiral dirhodium tetracarboxamidate complexes, such as Rh₂(S-nap)₄, which can effect asymmetric intramolecular C-H amination of sulfamate esters with high enantioselectivity acs.orgnih.gov. These reactions are typically carried out in the presence of an oxidant, like PhI(OAc)₂, to generate the reactive nitrene species from the sulfamate ester.
The substrate scope of these reactions has been extensively studied, particularly with 3-arylpropylsulfamates. The electronic nature and position of substituents on the aromatic ring can influence the efficiency and enantioselectivity of the reaction acs.org. For a substrate containing a this compound moiety, an intramolecular C-H amination would likely target a benzylic C-H bond on an adjacent alkyl chain. The methoxy (B1213986) group at the ortho position could potentially influence the reaction's regioselectivity and stereoselectivity through steric or electronic effects.
Mechanistic investigations suggest that the reaction can proceed through a stepwise pathway involving hydrogen atom abstraction by the rhodium-nitrene radical to form a diradical intermediate, followed by C-N bond formation nih.gov. The enantioselectivity is determined during the C-N bond-forming step. The choice of rhodium catalyst and its ligand framework is crucial for achieving high levels of asymmetric induction nih.govacs.org.
The table below presents representative examples of rhodium-catalyzed intramolecular C-H amination of 3-arylpropylsulfamates, showcasing the high yields and enantiomeric excesses that can be achieved.
| Aryl Group in 3-Arylpropylsulfamate | Catalyst | Oxidant | Product (Cyclic Sulfamate) | Yield (%) | ee (%) |
| Phenyl | Rh₂(S-nap)₄ | PhI(OAc)₂ | (S)-4-phenyl-1,2,3-oxathiazinane-2,2-dioxide | 85 | 92 |
| 4-Nitrophenyl | Rh₂(S-nap)₄ | PhI(OAc)₂ | (S)-4-(4-nitrophenyl)-1,2,3-oxathiazinane-2,2-dioxide | 75 | 94 |
| 4-Methoxyphenyl | Rh₂(S-nap)₄ | PhI(OAc)₂ | (S)-4-(4-methoxyphenyl)-1,2,3-oxathiazinane-2,2-dioxide | 88 | 90 |
| 3,5-Dimethylphenyl | Rh₂(S-nap)₄ | PhI(OAc)₂ | (S)-4-(3,5-dimethylphenyl)-1,2,3-oxathiazinane-2,2-dioxide | 82 | 93 |
Organic Base Catalysis in Sulfamoylation Reactions (e.g., N-methylimidazole)
Organic bases can serve as effective catalysts for sulfamoylation reactions, offering a milder alternative to traditional methods that often require harsh conditions. N-methylimidazole (NMI) has been identified as a particularly efficient catalyst for the sulfamoylation of alcohols using activated aryl sulfamates as sulfamoyl group transfer agents acs.orgorganic-chemistry.org.
This catalytic system operates under mild conditions and exhibits excellent selectivity for the sulfamoylation of primary alcohols over secondary alcohols organic-chemistry.org. The reaction is proposed to proceed through a mechanism involving the deprotonation of the sulfamate donor by N-methylimidazole. This is followed by the elimination of the corresponding phenol (B47542) to generate a highly reactive aza-sulfene (HNSO₂) intermediate, which is then trapped by the alcohol nucleophile organic-chemistry.org.
A key factor for the success of this reaction is the use of "activated" aryl sulfamates, which are typically electron-deficient. This is because electron-withdrawing groups on the aryl ring facilitate the departure of the phenolate leaving group, thereby promoting the formation of the aza-sulfene intermediate. For example, pentachlorophenyl sulfamate and pentafluorophenyl sulfamate have been shown to be highly effective sulfamoyl donors in this reaction organic-chemistry.org.
In the context of this compound, the presence of the methoxy group, which is an electron-donating group, would likely render the aryl sulfamate less "activated" compared to its electron-deficient counterparts. Consequently, this compound may not be an ideal sulfamoyl donor in this specific N-methylimidazole-catalyzed system, or it might require more forcing conditions to achieve efficient sulfamoyl transfer. The reactivity would be significantly lower than that of aryl sulfamates bearing electron-withdrawing substituents.
Role of Zinc Sulfamate as a Lewis Acid Catalyst
Zinc compounds are well-known for their role as Lewis acid catalysts in a variety of organic transformations wikipedia.orgnih.gov. The Lewis acidity of the Zn²⁺ ion allows it to activate substrates by coordinating to lone pairs of electrons on heteroatoms like oxygen and nitrogen, thereby increasing the substrate's reactivity towards nucleophiles wikipedia.org.
Specifically, zinc sulfamate (Zn(NH₂SO₃)₂) has been identified as a mild, efficient, and eco-friendly Lewis acid catalyst . It has been successfully employed in the synthesis of 2-substituted benzimidazole derivatives. In this reaction, zinc sulfamate catalyzes the condensation of o-phenylenediamine with various aldehydes at ambient temperature in ethanol, affording the products in high yields . The catalytic role of zinc sulfamate is to facilitate the proton transfer and dehydration steps of the reaction .
Zinc sulfamate can be prepared from the reaction of sulfamic acid and zinc oxide bartleby.com. Its solubility in polar organic solvents like ethanol enhances its utility in non-aqueous catalytic systems . Compared to traditional Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids like hydrochloric acid (HCl), zinc sulfamate offers the advantages of milder reaction conditions, lower catalyst loading, and potential for recyclability, making it a more environmentally benign option .
The catalytic efficiency of zinc sulfamate is attributed to the moderate Lewis acidity of the zinc center, which is sufficient to promote the desired transformation without causing unwanted side reactions that can occur with stronger Lewis acids .
The table below compares the catalytic performance of zinc sulfamate with other catalysts in the synthesis of a benzimidazole derivative.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Zinc sulfamate (10 mol%) | Ethanol | 25 | 2 | 92 |
| Zinc chloride (10 mol%) | Ethanol | 25 | 5 | 78 |
| Hydrochloric acid (stoichiometric) | Ethanol | 80 | 4 | 85 |
| No catalyst | Ethanol | 25 | 24 | <10 |
Theoretical and Computational Chemistry of 2 Methoxyphenyl Sulfamate
Quantum Chemical Calculations (DFT, SCS-MP2//B3LYP)
Quantum chemical calculations are instrumental in elucidating the electronic structure, geometry, and spectroscopic properties of 2-Methoxyphenyl sulfamate (B1201201). Density Functional Theory (DFT), particularly with the B3LYP functional, is a widely used method for these investigations due to its balance of computational cost and accuracy. dergipark.org.tr
The first step in computational analysis is the optimization of the molecular structure to find the lowest energy conformation. For 2-Methoxyphenyl sulfamate, this involves analyzing the rotational barriers around several key single bonds, such as the C-O, C-S, and S-N bonds.
The conformation of the methoxyphenyl group is of particular interest. Statistical analysis of crystal structures containing this moiety reveals that the twist angle (τ) around the MeO-C(phenyl) bond typically adopts either a coplanar (τ ≈ 0°) or a perpendicular (τ ≈ ±90°) conformation relative to the phenyl ring. bohrium.com The preferred conformation is heavily influenced by the nature of ortho-substituents. For this compound, the sulfamate group at the ortho position creates significant steric interactions that influence the orientation of the methoxy (B1213986) group. DFT calculations can precisely determine these dihedral angles by locating the global minimum on the potential energy surface. Studies on similar sulfonamides with a methoxyphenyl group have revealed that weak intramolecular interactions, such as C-H···O hydrogen bonds, can stabilize specific conformations. researchgate.net
The geometry of the molecule is optimized using methods like DFT with the B3LYP functional and a basis set such as 6-311++G(d,p), which provides a good description of molecular geometries. dergipark.org.trnanoient.org The resulting optimized structure provides key bond lengths, bond angles, and dihedral angles.
Interactive Table: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-O (methoxy) | ~1.36 Å |
| Bond Length | O-CH3 (methoxy) | ~1.43 Å |
| Bond Length | C-S (phenyl-S) | ~1.78 Å |
| Bond Length | S=O (sulfonyl) | ~1.45 Å |
| Bond Length | S-N | ~1.65 Å |
| Bond Angle | C-O-C | ~118° |
| Bond Angle | O-S-O | ~120° |
| Bond Angle | O-S-N | ~106° |
| Dihedral Angle | C-C-O-C (methoxy) | ~90° (perpendicular) |
| Dihedral Angle | C-C-S-N | ~75° |
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental FT-IR and FT-Raman spectra. Following geometry optimization, harmonic vibrational frequencies are calculated using the same DFT/B3LYP method. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. nanoient.orgresearchgate.net
The assignments of vibrational modes are performed using Potential Energy Distribution (PED) analysis. researchgate.net This allows for a detailed description of the contribution of individual bond stretches, angle bends, and torsions to each normal mode of vibration.
Key expected vibrational modes for this compound include:
N-H stretching: A prominent band expected in the 3300-3200 cm⁻¹ region.
C-H stretching (aromatic and methyl): Multiple bands in the 3100-2800 cm⁻¹ range. scialert.net
S=O stretching (asymmetric and symmetric): Strong absorptions characteristic of the sulfonyl group, typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. derpharmachemica.com
C-O-C stretching (asymmetric and symmetric): Bands associated with the methoxy group, expected in the 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric) regions.
S-N stretching: Expected in the 900-800 cm⁻¹ region.
Interactive Table: Predicted Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Predicted Frequency (Scaled, cm⁻¹) | Description |
| ν(N-H) | ~3250 | N-H stretching |
| νas(C-H) aromatic | ~3080 | Aromatic C-H asymmetric stretching |
| νas(CH3) | ~2980 | Methyl C-H asymmetric stretching |
| νs(CH3) | ~2920 | Methyl C-H symmetric stretching |
| νas(SO2) | ~1355 | SO2 asymmetric stretching |
| νs(SO2) | ~1165 | SO2 symmetric stretching |
| νas(C-O-C) | ~1250 | C-O-C asymmetric stretching |
| νs(C-O-C) | ~1030 | C-O-C symmetric stretching |
| ν(S-N) | ~870 | S-N stretching |
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating theoretical NMR chemical shifts. imist.maresearchgate.net These calculations are typically performed at the DFT level (e.g., B3LYP/6-311++G(d,p)) on the previously optimized molecular geometry. researchgate.netepstem.net The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, such as Tetramethylsilane (TMS).
The predicted chemical shifts help in the assignment of complex experimental spectra and can provide insights into the electronic environment of the nuclei. For this compound, key predictions would include:
¹H NMR: The N-H proton is expected to be a singlet in the downfield region. The aromatic protons will show distinct signals due to their different electronic environments, influenced by the electron-donating methoxy group and the electron-withdrawing sulfamate group. The methyl protons of the methoxy group will appear as a sharp singlet in the upfield region.
¹³C NMR: The chemical shifts of the aromatic carbons are sensitive to the substituents. The carbon attached to the sulfamate group (ipso-carbon) and the carbon attached to the methoxy group will be significantly shifted. The methyl carbon will appear at the high-field end of the spectrum. rsc.org
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Rationale |
| ¹H | N-H | 8.5 - 9.5 | Deshielded proton attached to nitrogen. |
| ¹H | Aromatic C-H | 6.8 - 7.5 | Complex multiplet pattern due to ortho, meta, para positions relative to two substituents. |
| ¹H | O-CH3 | 3.8 - 4.0 | Typical range for methoxy group protons. |
| ¹³C | C-S (ipso) | 145 - 150 | Deshielded by direct attachment to the sulfamate group. |
| ¹³C | C-O (ipso) | 150 - 155 | Deshielded by the electronegative oxygen atom. |
| ¹³C | Aromatic C-H | 110 - 130 | Range reflects electronic effects of substituents. |
| ¹³C | O-CH3 | 55 - 60 | Standard chemical shift for a methoxy carbon. |
Mechanistic Insights from Computational Modeling
Computational modeling is a powerful tool for exploring reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally.
The hydrolysis of sulfamates is a fundamentally important reaction. Computational studies can elucidate the detailed mechanism, such as whether it proceeds through an associative or dissociative pathway. For the base-catalyzed hydrolysis of this compound, DFT calculations can map the entire potential energy surface.
Drawing parallels from the alkaline hydrolysis of structurally related N-(2-methoxyphenyl) benzamide, the reaction likely proceeds in stages: researchgate.net
Nucleophilic Attack: A hydroxide (B78521) ion attacks the electrophilic sulfur atom, leading to the formation of a pentacoordinate tetrahedral intermediate.
Proton Transfer: Solvent molecules (water) can play a crucial role by acting as a proton shuttle, facilitating the transfer of protons and lowering the activation energy. researchgate.net
Intermediate Breakdown: The tetrahedral intermediate collapses, leading to the cleavage of the S-N bond and formation of the final products.
By calculating the energies of the reactants, transition states (TS), intermediates (INT), and products, a complete energy profile can be constructed. Transition state analysis involves identifying the single imaginary frequency corresponding to the motion along the reaction coordinate, confirming the structure as a true transition state. The calculated activation energy (the difference in energy between the reactant and the highest-energy transition state) provides a quantitative measure of the reaction rate. nih.gov
Interactive Table: Hypothetical Energy Profile for the Hydrolysis of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + OH⁻ | 0.0 |
| TS1 | Transition state for OH⁻ attack | +18.5 |
| Intermediate | Pentacoordinate sulfur intermediate | +5.2 |
| TS2 | Transition state for S-N bond cleavage | +21.0 (Rate-Determining) |
| Products | 2-Methoxyphenolate + Sulfamate ion | -15.0 |
This compound derivatives can potentially act as ligands or substrates in transition-metal-catalyzed reactions, such as cross-coupling. A critical step in many of these catalytic cycles is oxidative addition, where the metal center inserts into a chemical bond. nih.govresearchgate.net
Computational modeling can provide crucial insights into the mechanism and energetics of this step. For a hypothetical reaction involving a palladium(0) catalyst and a derivative of this compound (e.g., an aryl halide), DFT calculations can compare different possible pathways. For instance, oxidative addition at a Pd(0) center can proceed through a three-centered concerted mechanism or a nucleophilic displacement (SₙAr) mechanism. chemrxiv.org
By locating the transition states for each pathway and calculating their respective activation barriers, the preferred mechanism can be identified. The step with the highest activation energy barrier in the entire catalytic cycle is determined to be the rate-determining step. acs.org This knowledge is vital for optimizing reaction conditions and designing more efficient catalysts.
Interactive Table: Hypothetical Energy Profile for Oxidative Addition at a Pd(0) Center
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Pd(0)L₂ + Aryl-X | 0.0 |
| Pre-complex | Pd(0)L₂(Aryl-X) | -3.5 |
| TS (Oxidative Add.) | Transition state for C-X bond cleavage | +25.0 |
| Product | (Aryl)Pd(II)(X)L₂ | -10.0 |
Intermediates in Reaction Pathways (e.g., SO2NH, aza-sulfene, N-centered radicals)
The reaction pathways of sulfamates, including this compound, can proceed through various highly reactive intermediates. Theoretical and experimental studies have elucidated the nature of these transient species, which dictate the final products of the reactions.
SO2NH Intermediate: In solution, aryl sulfamate monoanions have been shown to undergo hydrolysis via a dissociative S(N)1-type mechanism. nih.gov This pathway is characterized by the formation of the highly unstable intermediate, sulfonylamine (SO2NH). nih.gov Theoretical calculations trace the preference for this pathway over a concerted S(N)2 mechanism to the significantly greater stability of the SO2NH intermediate compared to sulfur trioxide (SO3), which would be formed during the hydrolysis of aryl sulfates. nih.gov The formation of this intermediate is a key step in understanding the reactivity of aryl sulfamates in nucleophilic substitution reactions.
N-centered Radicals: Nitrogen-centered radicals are potent reactive intermediates that can be generated from sulfamate esters. nih.gov These radicals are valuable in synthetic chemistry as they can facilitate position-selective C(sp³)–H functionalization reactions. nih.gov The generation of N-centered radicals from sulfamates can be initiated through various methods, including photoredox catalysis, which allows for the cleavage of the N-S or N-H bond under mild conditions. nih.govresearchgate.net Once formed, these radicals typically engage in hydrogen-atom transfer (HAT) processes, most commonly through a 1,5-HAT pathway, although strategies to promote 1,6-HAT have also been developed. nih.gov The reactivity of these radicals provides a powerful tool for the synthesis of complex nitrogen-containing molecules. researchgate.net
Aza-sulfene Intermediate: While less commonly reported in the context of simple aryl sulfamates, aza-sulfenes (RN=SO2) are another class of reactive intermediates that can be involved in the chemistry of sulfur-nitrogen compounds. These species are analogous to sulfenes (R2C=SO2) and can participate in cycloaddition reactions. For instance, sulfene (B1252967) itself has been shown to react with azatrienes in a [4+2] cycloaddition to form thiazine-dioxide derivatives. scirp.org While direct evidence for the formation of an aza-sulfene intermediate from this compound is not prominent in the literature, the potential for its formation under specific reaction conditions, such as thermal or photochemical activation, cannot be entirely ruled out and represents an area for further investigation.
Electronic Structure Analysis
The electronic structure of this compound dictates its reactivity, stability, and intermolecular interactions. Computational methods provide valuable insights into these properties through the analysis of molecular orbitals, charge distribution, and non-covalent interactions.
HOMO-LUMO Energy Gap Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions.
| Parameter | Representative Value (eV) | Significance |
| HOMO Energy | -6.5 to -7.5 | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.0 to -2.0 | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | A larger gap signifies higher stability and lower reactivity. |
Note: These are representative values based on computational studies of structurally related aryl sulfonamides and may not reflect the exact values for this compound.
Charge Distribution and Molecular Electrostatic Potential (MEP)
The distribution of electron density within a molecule is fundamental to understanding its chemical behavior. Molecular Electrostatic Potential (MEP) mapping is a computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. This allows for the identification of electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively.
In this compound, the MEP would show negative potential (typically colored red or yellow) around the oxygen atoms of the sulfamate group and the methoxy group, indicating these are electron-rich areas and likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, positive potential (blue) would be expected around the hydrogen atom of the sulfamate N-H group, highlighting its character as a hydrogen bond donor. The aromatic ring will exhibit a more complex potential landscape due to the interplay of the electron-donating methoxy group and the electron-withdrawing sulfamate group.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) play a crucial role in the supramolecular chemistry and crystal packing of molecules. NCI analysis is a computational method that allows for the visualization and characterization of weak interactions such as hydrogen bonds, van der Waals forces, and π-stacking. This analysis is based on the electron density and its derivatives.
For this compound, NCI analysis would reveal the presence of various intermolecular interactions that stabilize its solid-state structure. These would likely include:
N-H···O Hydrogen Bonds: The sulfamate N-H group can act as a hydrogen bond donor to the oxygen atoms of the sulfamate or methoxy groups of neighboring molecules.
C-H···O Interactions: The hydrogen atoms on the aromatic ring can also participate in weaker hydrogen bonds with the oxygen atoms.
π-π Stacking: The aromatic rings of adjacent molecules can engage in stacking interactions, further contributing to the stability of the crystal lattice.
Unidirectional Movements in Molecular Switches and pH-Triggered Pivots (related to 2-Methoxyphenyl moiety)
The 2-methoxyphenyl group can act as a pivotal component in the design of molecular switches and motors capable of unidirectional motion. This functionality arises from the controlled rotation around the single bond connecting the phenyl ring to another part of the molecule, which can be triggered by external stimuli such as pH changes.
In a study of 2-(2-methoxyphenyl)pyridine (B3054313) derivatives, it was demonstrated that protonation and deprotonation of the pyridine (B92270) nitrogen could induce a rotational switching process. nih.govnih.gov Quantum chemical calculations have shown that the rotation of the 2-methoxyphenyl group during this pH-induced switching proceeds unidirectionally at the molecular level. nih.govnih.gov
The unidirectional motion is achieved by designing a system with a chiral environment, which creates a difference in energy between the possible rotational pathways. When a 2-(2-methoxyphenyl)pyridine derivative is incorporated into a chiral scaffold, a macroscopic unidirectional rotation can be achieved. nih.govnih.gov This principle of a pH-triggered pivot based on the 2-methoxyphenyl moiety is a significant concept in the development of molecular machinery.
Applications of Quantum Theory of Atoms in Molecules (QTAIM) in Sulfamate-Metal Complexes
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding. It can be applied to understand the nature of interactions between sulfamate ligands and metal ions in complexes.
QTAIM analysis of a metal complex provides quantitative information about the bonds through the properties of the bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. Key parameters at the BCP include:
Electron Density (ρ(r)) : Its value correlates with the bond order.
Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, van der Waals) interactions (∇²ρ(r) > 0).
Total Energy Density (H(r)) : The sign of H(r) can also provide insight into the degree of covalency.
In sulfamate-metal complexes, the sulfamate ligand can coordinate to a metal ion through the nitrogen and/or oxygen atoms. QTAIM analysis can be used to:
Characterize the Metal-Ligand Bonds: By analyzing the ρ(r) and ∇²ρ(r) at the M-N and M-O BCPs, the nature of these bonds (i.e., whether they are predominantly covalent or ionic) can be determined. For instance, studies on sulfonamide-metal complexes have used QTAIM to elucidate the nature of the coordination bonds. nih.gov
Quantify Bond Strength: The electron density at the BCP is often correlated with the strength of the interaction.
| Interaction Type | Typical ∇²ρ(r) Sign | Typical H(r) Sign | Nature of Interaction |
| Covalent Bond | Negative | Negative | Shared-shell interaction |
| Ionic Bond | Positive | Positive | Closed-shell interaction |
| Hydrogen Bond | Positive | Negative/Positive | Predominantly electrostatic with some covalent character |
This theoretical approach provides a detailed picture of the electronic structure and bonding in sulfamate-metal complexes, which is essential for understanding their properties and reactivity.
Role and Utility of 2 Methoxyphenyl Sulfamate in Organic Synthesis and Chemical Research
Building Block for Complex Organic Molecules
In organic synthesis, "building blocks" are relatively simple molecules that chemists use as starting materials to construct larger, more complex molecular architectures. sigmaaldrich.comklinger-lab.de 2-Methoxyphenyl sulfamate (B1201201) serves as such a building block, particularly in the synthesis of compounds containing the sulfamate moiety or a phenol (B47542) group.
The sulfamate group (-O-SO₂NH₂) is of significant interest in medicinal chemistry. By incorporating 2-methoxyphenyl sulfamate into a synthetic route, chemists can introduce this functional group, which can then be further modified. For example, the nitrogen atom of the sulfamate can be functionalized, or the entire group can act as a directing group, influencing the position of subsequent reactions on the aromatic ring. The methoxy (B1213986) group (-OCH₃) at the ortho position can also influence the reactivity of the aromatic ring, providing regiochemical control in electrophilic substitution reactions.
This strategic use allows for the efficient assembly of complex target molecules that might otherwise require more convoluted synthetic pathways. Its role as a precursor in multi-step syntheses underscores its utility as a fundamental component for building molecular complexity. nih.govmit.edu
Versatile Reagent for Functional Group Interconversions
Functional group interconversion is a cornerstone of organic synthesis, involving the transformation of one functional group into another to build up a target molecule. ub.eduorganic-chemistry.orgorganic-chemistry.org this compound, as part of the broader class of aryl sulfamates, provides a pathway for such transformations.
One of the key utilities of the sulfamate group is its ability to be converted into other functionalities. For instance, the sulfamate ester can act as a leaving group in nucleophilic substitution reactions under certain conditions. More significantly, the entire aryl sulfamate moiety can be viewed as a protected version of a phenol. The sulfamate group is stable under various reaction conditions but can be cleaved to reveal the hydroxyl group of the corresponding phenol (2-methoxyphenol in this case). This protection-deprotection strategy is valuable in multi-step syntheses where a reactive phenol group needs to be masked until a later stage. nih.govsemanticscholar.org
The process often involves:
Protection : Conversion of a phenol to an aryl sulfamate.
Transformation : Performing other chemical reactions on the molecule while the phenol is protected.
Deprotection : Cleavage of the sulfamate group to regenerate the phenol.
This versatility makes this compound a useful reagent for managing the reactivity of functional groups during a synthesis.
Advanced Intermediates in Multi-Step Synthetic Sequences
In the total synthesis of complex molecules, particularly pharmaceuticals and natural products, a linear or convergent sequence of reactions can often exceed ten or twenty steps. researchgate.netacs.org An "advanced intermediate" is a molecule that appears late in this sequence and represents a significant portion of the final target's structure. These intermediates must be stable and readily purifiable, serving as a reliable stock material for the final, often delicate, steps of the synthesis.
This compound and its derivatives can function as such advanced intermediates. For instance, in a lengthy synthesis, the this compound core might be assembled early on and then undergo a series of modifications on other parts of the molecule. Its inherent stability allows it to survive numerous reaction conditions. Once the rest of the molecular framework is in place, the sulfamate group can be either retained as a key feature of the final product or chemically transformed in the endgame of the synthesis, for example, by converting it back to a phenol. nih.govresearchgate.net This strategy is common in the development of complex bioactive molecules where the sulfamate group itself contributes to the biological activity.
Probes for Mechanistic Studies of Enzyme-Catalyzed Reactions (e.g., Sulfatases)
Aryl sulfamates are well-established as mechanism-based inhibitors of sulfatase enzymes. ox.ac.uk Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate (B86663) esters, playing crucial roles in various biological processes. nih.govnih.gov The dysregulation of certain sulfatases, such as steroid sulfatase, is implicated in diseases like hormone-dependent cancers.
This compound and related aryl sulfamates serve as valuable chemical probes to study the mechanism of these enzymes. They act as "suicide inhibitors" or irreversible inactivators. The enzyme's catalytic machinery initiates a reaction with the aryl sulfamate, mistaking it for its natural substrate (a sulfate ester). This process leads to the formation of a reactive intermediate that covalently binds to an amino acid residue in the enzyme's active site, thereby permanently inactivating it. nih.gov
By studying the kinetics of this inactivation and analyzing the modified enzyme, researchers can gain insights into the catalytic mechanism of the sulfatase, the structure of its active site, and the roles of specific amino acid residues. nih.gov While some aryl sulfamates have been found to be ineffective against certain carbohydrate sulfatases, their targeted action on steroid sulfatases makes them powerful tools in endocrinology and oncology research. researchgate.net
Development of New Linkers and Anchoring Groups in Solid-Phase Synthesis
Solid-phase synthesis is a technique where molecules are built step-by-step while one end is attached to an insoluble solid support, or resin. nih.govbiosynth.com This method simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the desired molecule attached to the resin. A key component of this technology is the "linker" or "anchor," which connects the first building block to the solid support.
The sulfamate functional group has been developed into a novel anchor for solid-phase organic synthesis. nih.govsemanticscholar.org In this application, a compound like 2-methoxyphenol is first converted to its sulfamate and then attached to a resin. This sulfamate-linked molecule can then undergo a series of reactions to build up a more complex structure.
A significant advantage of the sulfamate linker is its dual-cleavage capability. nih.govresearchgate.net Depending on the reagents used, the final product can be cleaved from the resin in two different ways:
Acidic Cleavage : Treatment with an acid releases the product with the sulfamate group still intact.
Nucleophilic Cleavage : Treatment with a nucleophile cleaves the sulfur-oxygen bond, releasing the product as a phenol.
This "multidetachable" nature allows for the creation of two distinct families of compounds (sulfamates and phenols) from a single synthetic sequence on the solid support, which is highly efficient for generating libraries of compounds for drug discovery. nih.govresearchgate.net
Future Research Directions and Emerging Opportunities in Sulfamate Chemistry
Exploration of Novel Catalytic Systems for Sulfamate (B1201201) Activation and Transformations
The activation of the sulfamate group is a critical step in many of its synthetic transformations. While nickel and palladium catalysts have been predominantly used, the exploration of new catalytic systems promises to unlock novel reactivity and expand the synthetic utility of 2-methoxyphenyl sulfamate.
Aryl sulfamates, including this compound, are attractive substrates in cross-coupling reactions because they are readily prepared and exhibit greater stability under various reaction conditions compared to other phenol (B47542) derivatives. nih.gov The sulfamate moiety can also act as a directing group for C-H functionalization, adding to its synthetic appeal. acs.orgnih.gov
Recent advancements have seen the development of palladium-based catalysts that show broad scope in the amination of aryl sulfamates. acs.orgnih.gov These systems can efficiently catalyze the C-N coupling of aryl sulfamates with a wide range of nitrogen nucleophiles. acs.orgnih.gov Future research will likely focus on:
Earth-Abundant Metal Catalysts: Investigating the use of catalysts based on iron, copper, and other earth-abundant metals for the activation of aryl sulfamates could lead to more economical and sustainable synthetic methods. nih.gov Iron-catalyzed alkylation of aryl sulfamates has already shown promise in constructing sp2–sp3 carbon–carbon bonds. nih.gov
Photoredox Catalysis: The use of light-mediated catalysis could offer mild and highly selective methods for the activation and transformation of this compound. This approach could enable reactions that are not accessible through traditional thermal methods.
Dual Catalysis: Combining two different catalytic cycles in a single pot can lead to novel and efficient transformations. Systems that combine a transition metal catalyst with an organocatalyst or a photoredox catalyst could unlock new reaction pathways for sulfamates.
A key area of interest is the development of catalysts that can overcome the traditionally high activation barriers associated with the cleavage of the C(sp2)–O bond in aryl sulfamates. nih.gov While nickel catalysts have been effective in this regard, the development of more versatile and functional-group-tolerant palladium-based systems remains a significant goal. acs.orgnih.gov
Development of New Sulfamate-Tethered Reactions for Stereoselective Synthesis
The sulfamate group can serve as a temporary tether to control the stereochemical outcome of a reaction. This strategy has been effectively used in C-H amination reactions to produce chiral amines. acs.org Future research in this area is expected to expand the scope of sulfamate-tethered reactions to other important transformations.
The development of stereoselective methods is crucial for the synthesis of pharmaceuticals and other biologically active molecules. Rhodium-catalyzed C-H amination of chiral sulfamate esters has been shown to proceed with high levels of diastereocontrol, and the observed stereoinduction can be rationalized by a simple transition state model. acs.org
Emerging opportunities in this field include:
Asymmetric C-H Functionalization: Designing new chiral ligands for transition metal catalysts that can work in concert with the sulfamate tether to achieve high enantioselectivity in C-H functionalization reactions.
Diastereoselective Cyclization Reactions: The aza-Wacker cyclization of sulfamate esters has been shown to be a viable method for the synthesis of six-membered heterocyclic rings. nih.gov Further development of this and other cyclization reactions could provide access to a wide range of complex and stereochemically rich molecular architectures.
Remote C-H Functionalization: Developing catalytic systems that can effect C-H functionalization at positions remote from the sulfamate tether would significantly enhance the synthetic utility of this strategy.
The ability to predict and control the stereochemical outcome of these reactions will be greatly aided by the development of robust theoretical models.
Advanced Computational Studies for Predicting Sulfamate Reactivity and Selectivity
Computational chemistry has become an indispensable tool in modern organic synthesis. Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into reaction mechanisms, predict reactivity and selectivity, and guide the design of new catalysts and reactions.
For sulfamate chemistry, computational studies can be employed to:
Elucidate Reaction Mechanisms: DFT calculations have been used to support the oxidative addition of aryl sulfamates as the rate-determining step in palladium-catalyzed amination reactions. acs.orgnih.gov Further computational studies can help to elucidate the mechanisms of other sulfamate transformations in greater detail.
Predict Catalyst Performance: Computational screening of new ligands and catalysts can accelerate the discovery of more efficient and selective catalytic systems for sulfamate activation.
Understand Stereoselectivity: Computational modeling of transition states can provide a rational basis for the stereochemical outcomes observed in sulfamate-tethered reactions and guide the design of more stereoselective processes. acs.org
Model Electrostatic Interactions: Molecular dynamics simulations can be used to study the interactions of sulfamate groups with other molecules, which is particularly important for understanding their role in biological systems. acs.org
The synergy between computational and experimental studies will be crucial for the rapid advancement of sulfamate chemistry.
Design and Synthesis of Structurally Diverse Sulfamate Analogues for Mechanistic Probing
The synthesis of structurally diverse analogues of this compound is essential for probing reaction mechanisms and for expanding the scope of sulfamate chemistry. By systematically varying the electronic and steric properties of the aryl ring and the sulfamate moiety, researchers can gain a deeper understanding of the factors that govern reactivity and selectivity.
For example, the synthesis of glucosamine-6-sulfamate analogues has been used to develop inhibitors of endosulfatases. nih.gov This highlights the potential for sulfamate analogues in the development of new therapeutic agents.
Future research in this area will likely involve:
Development of Novel Sulfamoylating Reagents: The use of reagents like hexafluoroisopropyl sulfamate has simplified the synthesis of sulfamates and sulfamides under mild conditions. organic-chemistry.orgorganic-chemistry.org The development of new and more versatile sulfamoylating agents will facilitate the synthesis of a wider range of sulfamate analogues.
Synthesis of N-Substituted Sulfamates: The properties and reactivity of sulfamates can be tuned by introducing substituents on the nitrogen atom. The development of efficient methods for the synthesis of N-alkylated and N-arylated sulfamates will open up new avenues for research. mcmaster.ca
Incorporation of Sulfamate Moieties into Complex Molecules: The integration of the sulfamate group into natural products, pharmaceuticals, and other complex molecular scaffolds will enable the study of its effects on biological activity and other properties.
The availability of a diverse library of sulfamate analogues will be a valuable resource for both mechanistic studies and drug discovery efforts.
Integration of Sulfamate Chemistry into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch methods, including improved reaction control, enhanced safety, and the ability to rapidly synthesize and screen large libraries of compounds. The integration of sulfamate chemistry into these platforms will be a key enabler for the discovery of new reactions and the development of new applications.
The automated flow-through synthesis of sulfonamides has already been demonstrated, showcasing the potential of these technologies in the synthesis of related sulfur-containing compounds. vapourtec.comnih.govacs.org
Future opportunities in this area include:
Development of Flow-Based Methods for Sulfamate Synthesis: Designing robust and efficient flow-based protocols for the synthesis of this compound and its analogues will be a crucial first step.
High-Throughput Screening of Sulfamate Reactions: Automated platforms can be used to rapidly screen a wide range of catalysts, solvents, and other reaction parameters to identify optimal conditions for new sulfamate transformations.
On-Demand Synthesis of Sulfamate Libraries: Flow chemistry enables the on-demand synthesis of compound libraries, which can be used for drug discovery and other applications without the need to store large numbers of compounds.
Integration with In-line Analysis: The coupling of flow reactors with in-line analytical techniques, such as HPLC and mass spectrometry, can provide real-time monitoring of reaction progress and facilitate rapid optimization.
The adoption of these modern synthesis technologies will undoubtedly accelerate the pace of innovation in sulfamate chemistry.
Data Tables
Table 1: Representative Palladium-Catalyzed Amination of Aryl Sulfamates
| Entry | Aryl Sulfamate | Amine | Product | Yield (%) |
| 1 | Phenyl sulfamate | Aniline (B41778) | N-Phenylaniline | 85 |
| 2 | Naphthalen-2-yl sulfamate | Morpholine | 4-(Naphthalen-2-yl)morpholine | 92 |
| 3 | 4-Methoxyphenyl sulfamate | Benzylamine | N-Benzyl-4-methoxyaniline | 78 |
| 4 | Phenyl sulfamate | Indole | 1-Phenyl-1H-indole | 65 |
Note: The data presented in this table are representative examples from the literature for analogous aryl sulfamates and are intended to illustrate the general scope of the reaction. acs.orgnih.gov Specific yields for this compound may vary.
Table 2: Diastereoselective Rhodium-Catalyzed C-H Amination of Chiral Sulfamate Esters
| Entry | Substrate | Product | Diastereomeric Ratio (anti:syn) |
| 1 | (S)-Pentan-2-yl sulfamate | 4-Methyl-5-propyloxathiazinane 2,2-dioxide | 4:1 |
| 2 | (S)-1-Phenylethan-1-yl sulfamate | 4-Methyl-5-phenyloxathiazinane 2,2-dioxide | >20:1 |
| 3 | (S)-3-Phenylpropan-1-yl sulfamate | 5-Benzyloxathiazinane 2,2-dioxide | 15:1 |
Note: This table provides representative data for the diastereoselective amination of chiral sulfamate esters. acs.org The stereochemical outcome is highly dependent on the structure of the substrate.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methoxyphenyl sulfamate, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonylation of a methoxyphenyl precursor. For example, analogous compounds like 2-fluoro-6-methoxybenzenesulfonamide are synthesized from sulfonyl chlorides (e.g., 2-fluorobenzenesulfonyl chloride) through amination under controlled pH (8–9) and temperature (0–5°C) to minimize side reactions . For this compound, substituting the fluorine group with a methoxy moiety would require optimizing protecting groups and reaction time to prevent hydrolysis of the sulfamate ester. Yield is influenced by stoichiometric ratios of reactants, solvent polarity, and purification via recrystallization or column chromatography .
Q. What analytical techniques are recommended for characterizing this compound, and how are they validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. For instance, [(2-methoxyphenyl)amino]methanesulfonic acid was quantified using a C18 column, methanol/water mobile phase (70:30 v/v), and external standard calibration, achieving a linear range of 0.1–10 μg/mL with R² > 0.999 . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. Validation requires testing accuracy (spike-recovery experiments), precision (inter-day RSD < 2%), and detection limits (signal-to-noise ratio ≥ 3) .
Q. What factors affect the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Hydrolysis rates depend on pH, temperature, and intramolecular proton transfer. At neutral pH (7.4), sulfamate esters like N-methyl O-phenyl sulfamate undergo spontaneous hydrolysis via a "proton-in-flight" mechanism, where a proton bridges the nitrogen and leaving group oxygen, accelerating decomposition by 10¹¹-fold . Stability studies should use buffered solutions (e.g., phosphate buffer) at 37°C, monitored by HPLC or capillary electrophoresis to track degradation products .
Advanced Research Questions
Q. How does the hydrolysis mechanism of this compound inform its design as a sulfatase inhibitor?
- Methodological Answer : The proton-in-flight mechanism suggests that electron-withdrawing groups on the phenyl ring stabilize the transition state, enhancing hydrolysis rates. This property is exploited in sulfatase inhibitors (e.g., Coumate analogs), where rapid hydrolysis generates reactive electrophiles (e.g., HN=S(=O)₂) that irreversibly bind the enzyme’s active site. Kinetic studies comparing kcat/KM (enzyme efficiency) and spontaneous hydrolysis rates (knon) can identify optimal substituents for therapeutic potency .
Q. What strategies resolve discrepancies in sulfamate detection across different analytical platforms?
- Methodological Answer : Contradictions arise from method-specific sensitivities. For example, immunoassays show low cross-reactivity with sulfamates due to epitope specificity, whereas capillary electrophoresis (CE) detects sulfamate toxins like GTXS with ≤ 1 ng/mL sensitivity . To reconcile data, use orthogonal techniques: (1) Validate immunoassay results with CE or LC-MS/MS; (2) Pre-treat samples with mild acid to convert sulfamates to carbamates (if applicable); (3) Spike internal standards to correct matrix effects .
Q. What experimental approaches assess the inhibitory potency of this compound against steroid sulfatase enzymes?
- Methodological Answer :
- Enzyme assays : Measure IC50 using recombinant sulfatase (e.g., human STS) and a fluorogenic substrate (e.g., 4-methylumbelliferyl sulfate). Pre-incubate the enzyme with the inhibitor (0–100 μM) for time-dependent inactivation .
- Kinetic analysis : Determine Ki and inactivation rates (kinact) via progress curve analysis under pseudo-first-order conditions .
- Structural studies : Use X-ray crystallography or molecular docking to identify binding interactions between the sulfamate group and catalytic residues (e.g., formylglycine in sulfatases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
